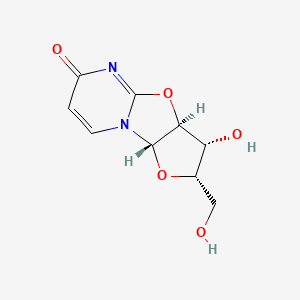

2,2-Anhydro-L-uridine

Description

Context within Nucleoside Chemistry and Cyclonucleoside Derivatives

Nucleosides, the fundamental building blocks of nucleic acids (DNA and RNA), are composed of a nucleobase attached to a sugar moiety. Cyclonucleosides are a specialized class of nucleoside derivatives characterized by an additional covalent bond between the nucleobase and the sugar. researchgate.net This intramolecular bridge imparts a rigid and fixed conformation to the molecule, a stark contrast to the flexibility of naturally occurring nucleosides. researchgate.net

2,2'-Anhydro-L-uridine is a prime example of a cyclonucleoside, specifically a pyrimidine (B1678525) derivative. The "2,2'-anhydro" designation signifies a covalent bond between the C2 position of the pyrimidine base (uracil) and the C2' position of the L-arabinofuranose sugar. This linkage locks the glycosyl bond in a specific orientation, which is a valuable attribute for studying the steric interactions between nucleosides and proteins. mdpi.com

Table 1: Structural and Chemical Properties of 2,2'-Anhydro-L-uridine

| Property | Value |

|---|---|

| Molecular Formula | C9H10N2O5 |

| Molecular Weight | 226.19 g/mol |

| IUPAC Name | (2S,4S,5S,6R)-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one |

| CAS Number | 31501-46-9 |

Data sourced from PubChem CID 10867981 nih.gov

Significance of 2,2'-Anhydro-L-uridine as a Key Research Intermediate

The primary significance of 2,2'-Anhydro-L-uridine in academic research lies in its role as a versatile synthetic intermediate. ucla.edursc.org The strained anhydro linkage is susceptible to nucleophilic attack, allowing for the regio- and stereoselective introduction of various functional groups at the 2'-position of the sugar ring. ucla.edu This strategy has been instrumental in the synthesis of a wide array of modified nucleosides with potential therapeutic applications. ucla.edu

For instance, the opening of the anhydro ring with different nucleophiles has led to the preparation of 2'-substituted-L-nucleosides, which are crucial for the synthesis of modified oligonucleotides. researchgate.net These modified oligonucleotides are explored for their potential as antiviral and anticancer agents. Research has demonstrated that 2,2'-anhydrouridine (B559692) derivatives can be converted into novel ribonucleoside analogues, including those with modifications at the 2'-position that are not easily accessible through other synthetic routes. ucla.edu

Table 2: Examples of Nucleosides Synthesized from 2,2'-Anhydrouridine Derivatives

| Starting Material | Reagents | Product | Research Application |

|---|---|---|---|

| 2,2'-Anhydro-1-(β-D-arabinofuranosyl)uracil | Sodium hydride, ethanethiol/benzyl mercaptan | 3'-S-Ethyl or 3'-S-benzyl derivatives | Synthesis of 3'-deoxyuridine (B14125) and 3'-deoxycytidine |

| 5-Bromo-2,2'-anhydrouridine | TBDPSCl, pyridine; CCl3CN, Et3N | 5-Bromo-2'-deoxyuridine derivatives | Precursors for modified nucleosides via cross-coupling reactions |

| L-2,2'-Anhydrouridine | Magnesium methoxide (B1231860), aluminium alkoxide of methoxyethanol, or TMSN3 | 2'-OMe-L-uridine, 2'-MOE-L-uridine, and 2'-azido-L-uridine | Building blocks for modified oligonucleotides |

Information compiled from various research articles. ucla.edursc.orgresearchgate.net

Historical Perspectives on the Development and Study of Anhydronucleosides

The study of cyclonucleosides dates back to the early 1950s with the initial synthesis of cyclic salts of nucleosides. researchgate.net The investigation into anhydronucleosides, a subset of cyclonucleosides, gained momentum in the following decades. researchgate.net Early work focused on purine (B94841) cyclonucleosides, which were recognized for their utility in studying the configuration and conformation of purine nucleosides and as intermediates for synthesizing biologically interesting compounds. jst.go.jp

The synthesis of 2,2'-anhydropyrimidine nucleosides through novel methods was a significant advancement. acs.org For example, a method involving the reaction of D-arabinose with cyanamide (B42294) to yield an aminooxazoline derivative, which then reacts with acetylene (B1199291) derivatives to form β-anhydronucleosides, was a notable development. acs.org Over the years, various synthetic strategies have been refined to improve the yields and efficiency of producing these compounds. google.comcdnsciencepub.com The continuous interest in anhydronucleosides is driven by their pivotal role in the synthesis of modified nucleosides, which are essential for the development of nucleic acid-based therapeutics and for probing the fundamental biological processes involving nucleic acids. researchgate.netmdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O5 |

|---|---|

Molecular Weight |

226.19 g/mol |

IUPAC Name |

(2S,4S,5R,6S)-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one |

InChI |

InChI=1S/C9H10N2O5/c12-3-4-6(14)7-8(15-4)11-2-1-5(13)10-9(11)16-7/h1-2,4,6-8,12,14H,3H2/t4-,6+,7-,8-/m0/s1 |

InChI Key |

UUGITDASWNOAGG-UCVXFZOQSA-N |

Isomeric SMILES |

C1=CN2[C@@H]3[C@H]([C@@H]([C@@H](O3)CO)O)OC2=NC1=O |

Canonical SMILES |

C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2,2 Anhydro L Uridine

Classic Synthetic Routes to 2,2'-Anhydro-L-uridine from L-Arabinose Derivatives

The synthesis of 2,2'-Anhydro-L-uridine and its analogues often begins with L-arabinose, one of the few industrially accessible L-sugars. liverpool.ac.ukacs.orgacs.orggoogle.com This classic approach provides a reliable pathway to essential L-nucleic acid intermediates. acs.orggoogle.com

A prominent strategy involves a two-step sequence starting from L-arabinose. liverpool.ac.ukacs.org The first step is the condensation of L-arabinose with cyanamide (B42294) in a basic medium, typically a mixture of methanol (B129727) and ammonium (B1175870) hydroxide. This reaction, conducted over several days at room temperature, yields a key conformationally locked aminooxazoline intermediate. liverpool.ac.ukacs.org In the subsequent step, this intermediate is treated with methyl propiolate in an ethanol-water mixture at reflux, which furnishes the desired 2,2'-Anhydro-L-uridine. liverpool.ac.ukacs.org

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

| 1 | L-arabinose, Cyanamide | MeOH–NH₄OH, room temp, 3 days | L-Arabinoaminooxazoline (10) | 70% | liverpool.ac.ukacs.org |

| 2 | L-Arabinoaminooxazoline (10), Methyl propiolate | EtOH–H₂O, reflux, 4 h | 2,2'-Anhydro-L-uridine (11) | 65% | liverpool.ac.ukacs.org |

This route is valued for its ability to efficiently produce the target L-nucleoside analogue from a readily available chiral precursor. liverpool.ac.ukacs.org

Advanced Synthetic Approaches for 2,2'-Anhydro-L-uridine Analogues

Building upon classic methods, advanced synthetic strategies have been developed to generate a diverse array of 2,2'-Anhydro-L-uridine analogues with tailored properties.

The rigid structure of 2,2'-anhydrouridines makes them excellent starting points for the regio- and stereoselective synthesis of novel ribonucleoside analogues. google.com One powerful methodology involves a 3'-hydroxyl directed intramolecular nucleophilic substitution at the 2'-position. google.com This approach allows for the controlled installation of various functional groups with high stereoselectivity, often under mild reaction conditions. google.com For example, this strategy has been successfully employed to prepare 2'-deoxy-2'-aminouridine derivatives. google.com The anhydro intermediate ensures that the incoming nucleophile attacks the C-2' position from the opposite face, leading to a specific stereoisomer. google.comnih.gov

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

| 5'-O-TBDPS-5-bromo-2,2'-anhydrouridine (20) | 1. CDI, pyridine; 2. BnONH₂; 3. DBU, THF | 2'-Benzyloxyamine derivative (23) | 64% | google.com |

| 2'-Benzyloxyamine derivative (23) | Pd(OH)₂, EtOH, cyclohexene | 2'-Deoxy-2'-aminouridine derivative (17) | 60% | google.com |

Microwave irradiation has emerged as a powerful tool for the rapid synthesis of 2,2'-anhydrouridine (B559692) derivatives, particularly 2'-O-aryluridines. acs.orgacs.org This method utilizes the microwave-mediated ring-opening reaction of 2,2'-anhydrouridine with various aromatic alcohols. acs.org A significant advantage of this technique is the dramatic reduction in reaction time; for instance, a reaction with phenol (B47542) that might otherwise take hours can be completed in as little as 30 minutes at 150°C. These reactions can sometimes proceed without the need for a base or solvent, though the use of N,N-dimethylacetamide (DMA) as a solvent has been shown to improve yields in certain cases. rsc.org The technique also demonstrates high chemoselectivity, as seen in the selective 2'-O-arylation of aminophenol and aminonaphthol derivatives without reacting with the aromatic amine groups.

| Aryl Alcohol | Solvent | Temperature | Time | Product | Yield | Reference |

| Phenol | DMA | 150°C | 30 min | 2'-O-Phenyluridine (2a) | 65% | |

| 4-Aminophenol | DMA | 150°C | 30 min | 2'-O-(4-Aminophenyl)uridine (9a) | 88% | |

| 1-Naphthol | DMA | 150°C | 30 min | 2'-O-(1-Naphthyl)uridine | 78% | rsc.org |

| 2-Naphthol | DMA | 150°C | 30 min | 2'-O-(2-Naphthyl)uridine | 85% | rsc.org |

While the ring-opening of 2,2'-anhydrouridine with sulfur nucleophiles to form 2'-thionucleosides is a common reaction, the reverse process—the formation of the anhydro bridge from a thionucleoside—is also a documented pathway. liverpool.ac.ukacs.org In the context of prebiotic chemistry, it has been shown that α-thiocytidine can undergo a facile cyclization to produce ribo-anhydrouridine, demonstrating a direct conversion. acs.org

Furthermore, analogues such as 2,2'-anhydro-2-thiouridine can be synthesized directly from 2-thiouridine (B16713). In one method, the reaction of 2-thiouridine with diphenylcarbonate leads to the formation of the anhydro structure, with the proposed mechanism involving an intermediate uridine (B1682114) 2',3'-cyclic carbonate which is then susceptible to ring opening at C2' by the 2-thio group to form the anhydro bridge.

| Starting Material | Reagents/Conditions | Product | Mechanistic Note | Reference |

| α-Thiocytidine (7) | - | ribo-Anhydrouridine (12) | Facile cyclization | acs.org |

| 2-Thiouridine (8) | Diphenylcarbonate | 2,2'-Anhydro-2-thiouridine (15a) | Proceeds via proposed cyclic carbonate intermediate (17b) |

Microwave-Assisted Synthesis Techniques for 2,2-Anhydrouridine Derivatives

Mechanistic Investigations of Anhydro Bond Formation and Cyclization Pathways

The formation of the 2,2'-anhydro linkage is a cyclization reaction that can occur under various conditions and through different mechanisms. A common pathway is an intramolecular S_N_2 reaction. This is observed, for example, during the Mitsunobu reaction of partially acylated uridine derivatives. An isomeric mixture containing both free 2'- and 3'-hydroxyl groups can be transformed into a single 2,2'-anhydro product with high regioselectivity.

Cyclization is also frequently observed as a competing or unexpected reaction during other chemical transformations of the ribose moiety. For instance, the attempted fluorination of certain uridine derivatives with diethylaminosulfur trifluoride (DAST) can yield the 2,2'-O-anhydro nucleoside as a significant byproduct, and in some cases, DAST is used specifically as a cyclizing agent. nih.gov Similarly, an unexpected formation of a 2,2'-anhydronucleoside was observed during the attempted silylation of arabinouridine, for which a mechanism was proposed.

In acidic conditions, a different cyclization mechanism involving an intramolecular hetero-Michael addition has been proposed. This pathway is thought to proceed via protonated species that favor a conformation placing the 5'-hydroxyl group in proximity to the uracil (B121893) ring, facilitating the cyclization.

| Reaction Type | Reagents/Conditions | Mechanistic Pathway | Key Observation | Reference |

| Intramolecular Substitution | Mitsunobu Reaction (DEAD, PPh₃) | Intramolecular S_N_2 | High regioselectivity for 2,2'-anhydro product from 2'-/3'-OH isomers | |

| Fluorination | DAST | Competing S_N_2 cyclization | Formation of 2,2'-O-anhydro nucleoside as a major byproduct | |

| Silylation of Arabinouridine | TBDMSCl | Unexpected cyclization | Unintended formation of 2,2'-anhydronucleoside | |

| Acid-Catalyzed Cyclization | Acidic Conditions | Intramolecular Michael Addition | Formation of cyclonucleosides via protonated intermediates |

Derivatization and Functionalization of 2,2 Anhydro L Uridine

Nucleophilic Ring-Opening Reactions of the Anhydro Linkage

The core of 2,2'-anhydro-L-uridine's utility lies in the susceptibility of its anhydro bridge to nucleophilic attack. This reaction cleaves the C2'-O2 bond, leading to the formation of L-arabinofuranosyl nucleosides with a new substituent at the 2'-position. The constrained structure of the anhydro compound provides a strategic entry point for creating a variety of L-nucleoside analogues. nih.govacs.org

Regioselectivity and Stereospecificity in Ring Opening

Nucleophilic attack on the 2,2'-anhydro linkage is generally highly regio- and stereoselective. The reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the C2' carbon from the side opposite to the C2'-O2 bond. This results in an inversion of configuration at the C2' center, yielding the arabino-configured product. researchgate.net While attack at the C2' position is predominant, competing nucleophilic attack at the C2 position of the pyrimidine (B1678525) base can sometimes occur, leading to the formation of isomeric arabino-configured nucleosides as byproducts. ucla.edu However, many synthetic protocols are designed to favor the desired C2' attack. researchgate.netucla.edu

Reactions with Oxygen Nucleophiles (e.g., Methanol (B129727), Methoxyethanol, Aromatic Alcohols)

A range of oxygen-based nucleophiles can be employed to open the anhydro ring of 2,2'-anhydro-L-uridine, yielding 2'-O-substituted L-nucleoside analogues. For instance, reaction with magnesium methoxide (B1231860) in methanol leads to the formation of 2'-O-methyl-L-uridine. researchgate.netbeilstein-archives.org Similarly, treatment with 2-methoxyethanol (B45455) in the presence of aluminum affords 2'-O-(2-methoxyethyl)-L-uridine (2'-O-MOE-L-uridine). researchgate.netresearchgate.net These reactions provide a direct pathway to 2'-O-alkylated L-nucleosides. nih.govacs.orgcsic.es

The table below summarizes key findings from reactions with oxygen nucleophiles:

| Nucleophile | Reagent/Conditions | Product | Yield | Reference |

| Methanol | Magnesium methoxide, reflux | 2'-O-Methyl-L-uridine | 70% | researchgate.net |

| 2-Methoxyethanol | Aluminum, reflux, 48h | 2'-O-(2-Methoxyethyl)-L-uridine | 50% | researchgate.net |

| Methanol | Magnesium and Iodine, reflux, 5h | 2'-O-Methyl-5-iodo-L-uridine | 40% | nih.govacs.org |

Reactions with Nitrogen Nucleophiles

Nitrogen nucleophiles, particularly azides, are commonly used to introduce an amino functionality at the 2'-position. The reaction of 2,2'-anhydro-L-uridine with sodium azide (B81097) in a suitable solvent like DMF results in the formation of 2'-azido-2'-deoxy-L-uridine. researchgate.netresearchgate.net This azido (B1232118) derivative can then be reduced to the corresponding 2'-amino-2'-deoxy-L-uridine. researchgate.net Intramolecular delivery of a nitrogen nucleophile has also been demonstrated, where a 3'-hydroxyl tethered nucleophile attacks the 2'-position, leading to novel ribonucleoside analogues. ucla.edu

Key findings for reactions with nitrogen nucleophiles are presented below:

| Nucleophile | Reagent/Conditions | Product | Yield | Reference |

| Azide | TMS-N3, LiF, TMEDEA, DMF, 110°C, 60h | 2'-Azido-L-uridine | 84% | researchgate.net |

| Azide | Sodium azide, DMF | 2'-Azido-2'-deoxynucleosides | - | researchgate.net |

| Benzyloxyamine | CDI, pyridine, then BnONH2; DBU, THF | 2'-Benzyloxyamine derivative | 64% | ucla.edu |

Reactions with Sulfur Nucleophiles

The anhydro ring can also be opened with sulfur-containing nucleophiles to produce 2'-thio-substituted L-nucleosides. These derivatives are of interest for various applications, including their potential as components of modified oligonucleotides. The specific conditions and reagents used will dictate the nature of the resulting sulfur-containing substituent. researchgate.net

Synthesis of 2'-Substituted L-Nucleoside Analogues Utilizing 2,2'-Anhydro-L-uridine as Precursor

The facile and selective ring-opening of 2,2'-anhydro-L-uridine establishes it as a pivotal intermediate for the synthesis of a wide array of 2'-substituted L-nucleoside analogues. nih.govacs.orgresearchgate.net These analogues, which are the enantiomers of naturally occurring D-nucleosides, are of significant interest due to their potential therapeutic properties and their use in constructing nuclease-resistant oligonucleotides. nih.govacs.orgcsic.es

2'-O-Alkylated and 2'-O-Aryl Analogues (e.g., 2'-O-Methyl, 2'-O-MOE)

As previously mentioned, the reaction of 2,2'-anhydro-L-uridine with alcohols provides a direct route to 2'-O-alkylated L-nucleosides. The synthesis of 2'-O-methyl-L-uridine and 2'-O-MOE-L-uridine are prime examples of this strategy. nih.govacs.orgresearchgate.netcsic.es The general approach involves heating the anhydro nucleoside with the corresponding alcohol in the presence of a suitable catalyst or reagent. researchgate.netresearchgate.net These 2'-O-alkylated L-uridine derivatives can be further modified, for instance, by converting the uracil (B121893) base to cytosine, to generate a broader spectrum of L-nucleoside building blocks. nih.govacs.orgcsic.es

The table below details the synthesis of 2'-O-alkylated analogues:

| Starting Material | Reagent/Conditions | Product | Yield | Reference |

| 2,2'-Anhydro-L-uridine | Magnesium methoxide, reflux | 2'-O-Methyl-L-uridine | 70% | researchgate.net |

| 2,2'-Anhydro-L-uridine | 2-Methoxyethanol, Aluminium, reflux | 2'-O-(2-Methoxyethyl)-L-uridine | 50% | researchgate.net |

| 2,2'-Anhydro-L-uridine | Magnesium and Iodine in methanol, reflux | 2'-O-Methyl-5-iodo-L-uridine | 40% | nih.govacs.org |

2'-Deoxy and 2'-Deoxy-2'-Substituted Analogues

The opening of the anhydro linkage in 2,2'-Anhydro-L-uridine is a key strategy for introducing various substituents at the 2'-position. This approach allows for the synthesis of 2'-deoxy and 2'-deoxy-2'-substituted L-uridine analogues, which are of significant interest in the development of antiviral and anticancer agents.

One common method involves the nucleophilic attack on the C2' position of the anhydro ring. For instance, treatment of 2,2'-anhydro-L-uridine with different nucleophiles can yield a variety of 2'-substituted L-nucleosides. nih.gov The use of magnesium methoxide, aluminium alkoxide of methoxyethanol, or trimethylsilyl (B98337) azide (TMSN3) leads to the formation of 2'-O-methyl-L-uridine, 2'-O-methoxyethyl (MOE)-L-uridine, and 2'-azido-L-uridine, respectively. researchgate.net

The synthesis of 2'-deoxy-2'-fluoro-L-uridine has been achieved starting from commercially available L-type 2,2'-anhydrouridine (B559692). iu.edu The process involves the protection of the 3' and 5' hydroxyl groups, followed by hydrolysis and fluorination with diethylaminosulfur trifluoride (DAST). iu.edu This particular analogue has demonstrated enhanced stability against nuclease degradation. nih.goviu.edu

Furthermore, intramolecular functionalization strategies have been developed to achieve regio- and stereoselective elaboration of the 2'-position. ucla.edu This methodology involves the delivery of a 3'-hydroxyl tethered nucleophile to the 2'-position of 2,2'-anhydronucleosides, often under mild reaction conditions. ucla.edu This has been successfully applied to synthesize 2'-amino-2'-deoxyuridine (B559686) and other novel analogues. ucla.edu

A summary of representative 2'-substituted L-uridine analogues derived from 2,2'-Anhydro-L-uridine is presented in the table below.

| Starting Material | Reagent(s) | Product | Reference(s) |

| 2,2'-Anhydro-L-uridine | Magnesium methoxide, I2 | 2'-O-Methyl-L-uridine | researchgate.netosti.gov |

| 2,2'-Anhydro-L-uridine | Aluminium alkoxide of methoxyethanol | 2'-O-Methoxyethyl-L-uridine | researchgate.net |

| 2,2'-Anhydro-L-uridine | Trimethylsilyl azide (TMSN3) | 2'-Azido-L-uridine | researchgate.net |

| 3',5'-di-O-tetrahydropyranyl-2,2'-anhydro-L-uridine | DAST | 2'-Deoxy-2'-fluoro-L-uridine | iu.edu |

| 5'-O-DMT-2,2'-anhydrouridine | Trichloroacetonitrile (B146778), Et3N; then HOAc | 2'-Amino-2'-deoxyuridine | ucla.edu |

Modified Pyrimidine Base Derivatives

In addition to sugar modifications, the pyrimidine base of 2,2'-Anhydro-L-uridine can be functionalized to generate a diverse set of derivatives. C5-substituted pyrimidine nucleosides are of particular interest due to their potential biological activities. nih.gov

The synthesis of C5-modified pyrimidine nucleosides can be achieved from the corresponding 2'-substituted L-uridine derivatives, which are themselves derived from 2,2'-Anhydro-L-uridine. For example, 2'-O-methyl-L-uridine can be iodinated at the C5 position using iodine and silver sulfate (B86663) to produce 2'-O-methyl-5-iodo-L-uridine. nih.gov This iodinated derivative serves as a versatile intermediate for further modifications through palladium-catalyzed cross-coupling reactions. ucla.edu

The conversion of the uracil base to cytosine is another important transformation. This is typically accomplished by first protecting the hydroxyl groups of the sugar moiety, followed by a multi-step process involving the formation of a 4-triazolide intermediate and subsequent treatment with ammonia. nih.govresearchgate.net This allows for the synthesis of various 2'-substituted L-cytidine analogues.

The table below summarizes some key pyrimidine base modifications starting from derivatives of 2,2'-Anhydro-L-uridine.

| Starting Material | Reagent(s) | Product | Reference(s) |

| 2'-O-Methyl-L-uridine | I2, Ag2SO4 | 2'-O-Methyl-5-iodo-L-uridine | nih.gov |

| 3',5'-di-O-TBDMS-2'-O-methyl-L-uridine | POCl3, 1,2,4-triazole, Et3N; then NH4OH | 2'-O-Methyl-L-cytidine | nih.govacs.org |

| 5-Bromouridine | PhO2CO, NaHCO3 | 5-Bromo-2,2'-anhydrouridine | ucla.edu |

Phosphorylation and Phosphoramidite (B1245037) Synthesis from 2,2'-Anhydro-L-uridine Derivatives

The synthesis of phosphoramidites from 2,2'-Anhydro-L-uridine derivatives is a critical step for their incorporation into oligonucleotides using automated solid-phase synthesis. This process typically involves the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, followed by phosphitylation of the 3'-hydroxyl group.

For instance, 2'-O-methyl-L-uridine and 2'-O-MOE-L-uridine, obtained from the ring-opening of 2,2'-Anhydro-L-uridine, can be converted to their corresponding 5'-O-DMT protected analogues. nih.govacs.org Subsequent reaction with a phosphitylating agent, such as chloro-2-cyanoethoxy-N,N-diisopropylaminophosphine, yields the desired phosphoramidites. nih.govacs.org These phosphoramidites can then be used in standard oligonucleotide synthesis protocols. oup.com

In some cases, the 3'-hydroxyl group is first succinylated and then attached to a solid support, such as long-chain alkylamine-controlled pore glass (LCAA-CPG), to enable synthesis from the 3'-end. nih.gov

Phosphorylation studies on related 2-thiouridine (B16713) have shown that under certain conditions, a 2,2'-anhydro-2-thiouridine derivative is formed as the major product, which can then be further phosphorylated. nih.gov This highlights the propensity of the 2-position of the pyrimidine ring to participate in intramolecular reactions.

| Starting Material | Key Steps | Final Product Type | Reference(s) |

| 2'-O-Methyl-L-uridine | 1. 5'-O-DMT protection; 2. 3'-Phosphitylation | 5'-O-DMT-2'-O-methyl-L-uridine-3'-phosphoramidite | nih.govacs.org |

| 2'-O-MOE-L-uridine | 1. 5'-O-DMT protection; 2. 3'-Phosphitylation | 5'-O-DMT-2'-O-MOE-L-uridine-3'-phosphoramidite | nih.govacs.org |

| 2'-O-Methyl-L-uridine | 1. 5'-O-DMT protection; 2. 3'-Succinylation; 3. Attachment to solid support | 3'-Solid support-functionalized 2'-O-methyl-L-uridine | nih.gov |

| 2'-Deoxy-2'-fluoro-L-uridine | 1. 5'-O-DMT protection; 2. 3'-Phosphitylation | 5'-O-DMT-2'-deoxy-2'-fluoro-L-uridine-3'-phosphoramidite | iu.edu |

Intramolecular Functionalization Strategies for Novel Nucleoside Analogues

Intramolecular functionalization of 2,2'-anhydrouridine derivatives represents a powerful and elegant approach for the synthesis of novel and structurally diverse nucleoside analogues. ucla.edu This strategy often leverages the proximity of the 3'-hydroxyl group to direct nucleophilic attack at the 2'-position, allowing for high regio- and stereoselectivity under mild conditions. ucla.edu

One notable example is the conversion of 5'-O-DMT-2,2'-anhydrouridine to a nucleoside trichloromethyl oxazoline (B21484) upon treatment with trichloroacetonitrile and triethylamine. ucla.edu This intermediate can then be transformed into 2'-amino-2'-deoxyuridine under acidic conditions. ucla.edu

Another approach involves the preparation of N-alkoxycarbamate anhydrouridines, which can be subsequently treated with a catalytic amount of DBU to facilitate intramolecular cyclization and the formation of novel bicyclic nucleoside analogues. ucla.edu

The intramolecular functionalization strategy has also been extended to 5-bromo-2,2'-anhydrouridine derivatives, paving the way for the synthesis of C5-substituted nucleosides with unique structural features. ucla.edu These methods provide an efficient route to novel structures that are not readily accessible through conventional intermolecular approaches. ucla.edu

| Starting Anhydrouridine Derivative | Key Intermediate/Reaction | Resulting Analogue | Reference(s) |

| 5'-O-DMT-2,2'-anhydrouridine | Nucleoside trichloromethyl oxazoline | 2'-Amino-2'-deoxyuridine | ucla.edu |

| 5'-O-DMT-2,2'-anhydrouridine | Oxazolidinone formation | Oxazolidinone nucleoside | ucla.edu |

| 5'-O-TBDPS-5-bromo-2,2'-anhydrouridine | Trichloromethyloxazoline formation | 5-Bromo-2'-substituted uridine (B1682114) derivatives | ucla.edu |

| 5'-O-TBDPS-5-bromo-2,2'-anhydrouridine | 2'-Benzyloxyamine derivative formation | 5-Bromo-2'-benzyloxyamine uridine derivative | ucla.edu |

Enzymatic Interactions and Mechanistic Studies Involving 2,2 Anhydro L Uridine

Uridine (B1682114) Phosphorylase (UPase) Inhibition by 2,2'-Anhydro-L-uridine Analogues

Uridine phosphorylase (UPase) is a critical enzyme that catalyzes the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate. nih.gov This enzyme plays a significant role in the pyrimidine (B1678525) salvage pathway and the metabolism of fluoropyrimidine drugs used in chemotherapy. nih.govscience.gov 2,2'-Anhydro-L-uridine and its analogues have been identified as potent inhibitors of UPase. nih.govcaymanchem.com

Research has demonstrated that 2,2'-anhydrouridine (B559692) analogues act as competitive inhibitors of uridine phosphorylase, binding to the enzyme's active site and preventing the substrate from binding. nih.govresearchgate.net The inhibitory potency of these compounds is often quantified by the inhibition constant (Ki), with lower values indicating stronger inhibition.

Studies have revealed significant differences in inhibitory activity based on the specific analogue and the source of the enzyme. For instance, 5-substituted-2,2'-anhydrouridines are particularly potent inhibitors. 2,2'-Anhydro-5-ethyluridine (ANEUR) has shown remarkable potency against mammalian UPase, with reported Ki values of 25 nM and 99 nM for the enzyme from sarcoma 180 cells. researchgate.netnih.gov In another study, 2,2'-Anhydro-3'-deoxy-5-ethyluridine exhibited a Ki value of 3.4 µM against UPase from rat intestinal mucosa. researchgate.net The parent compound, 2,2'-anhydrouridine (also known as cyclouridine), is also an inhibitor, with an apparent Ki of 2.268 µM. caymanchem.com

Interestingly, the inhibitory effects are often more pronounced against mammalian enzymes compared to bacterial ones. nih.gov For example, 2,2'-anhydrouridines were found to be 10 to 30 times more effective against rat UPase than the enzyme from Escherichia coli. nih.gov

| Compound | Enzyme Source | Ki Value | Reference |

|---|---|---|---|

| 2,2'-Anhydro-5-ethyluridine (ANEUR) | Sarcoma 180 cells | 25 nM | researchgate.net |

| 2,2'-Anhydro-5-ethyluridine (ANEUR) | Sarcoma 180 cells | 99 nM | nih.gov |

| 2,2'-Anhydro-3'-deoxy-5-ethyluridine | Rat intestinal mucosa | 3.4 µM | researchgate.net |

| 2,2'-Anhydrouridine (Cyclouridine) | Not specified | 2.268 µM (apparent) | caymanchem.com |

| Acyclonucleoside analogue | Rat and Ehrlich ascites cells | 0.1 µM | nih.gov |

| Acyclonucleoside analogue | E. coli | 0.7 µM | nih.gov |

A key characteristic of 2,2'-anhydrouridine analogues is their high selectivity for uridine phosphorylase over other related enzymes, such as thymidine (B127349) phosphorylase (TPase). nih.govresearchgate.net Studies have consistently shown that these compounds inhibit UPase without significantly affecting TPase activity. nih.govresearchgate.net For example, 5-substituted-2,2'-anhydrouridines were found to be selective inhibitors of UPase and had no effect on thymidine phosphorylase. researchgate.net Similarly, other research confirmed that these inhibitors were active only against the uridine phosphorylase from E. coli, and not the thymidine phosphorylase. nih.gov This selectivity is crucial for their potential therapeutic applications, as it allows for targeted modulation of uridine metabolism without interfering with thymidine pathways.

The inhibition of uridine phosphorylase by 2,2'-anhydrouridine analogues has significant implications for the metabolism of fluoropyrimidine chemotherapeutic agents, such as 5-fluorouracil (B62378) (5-FU), 5-fluorouridine (B13573) (FUR), and 5-fluoro-2'-deoxyuridine (B1346552) (FUdR). nih.govnih.gov UPase is involved in both the activation and degradation of these drugs. nih.gov

By inhibiting UPase, compounds like 2,2'-anhydro-5-ethyluridine (ANEUR) can prevent the phosphorolytic cleavage of fluoropyrimidines. nih.gov This has a differential impact depending on the specific drug. For instance, ANEUR markedly potentiates the antitumor activity of FUR. nih.govnih.gov This is because inhibiting UPase prevents the breakdown of FUR into the less active 5-fluorouracil, thereby increasing the therapeutic concentration of the active drug. nih.gov

Conversely, the same inhibitory action can antagonize the efficacy of other fluoropyrimidines like FUdR. nih.gov The antitumor activity of FUdR can rely on its conversion to 5-fluorouracil by UPase. Therefore, inhibiting the enzyme with ANEUR can block this activation pathway, reducing the drug's effectiveness in certain tumor models. nih.gov These findings highlight the critical role of UPase in fluoropyrimidine chemotherapy and demonstrate how its selective inhibition can be used to modulate treatment outcomes.

Comparative Specificity and Selectivity Profiling against Related Enzymes (e.g., Thymidine Phosphorylase)

Structural Biology of Enzyme-2,2'-Anhydrouridine Complexes

Understanding the three-dimensional structure of enzyme-inhibitor complexes is fundamental to elucidating the mechanism of inhibition and for the rational design of more potent and selective drugs.

X-ray crystallography has provided detailed atomic-level views of how 2,2'-anhydrouridine binds to uridine phosphorylase. Multiple studies have successfully determined the crystal structure of UPase from various bacterial sources, such as Salmonella typhimurium and Vibrio cholerae, in complex with this inhibitor. nih.govrcsb.orgrcsb.orgscispace.com

The crystal structure of S. typhimurium UPase complexed with 2,2'-anhydrouridine has been solved at high resolutions, including 1.85 Å, 1.86 Å, and 2.19 Å. nih.govrcsb.orgrcsb.org These structures reveal that the inhibitor binds within the enzyme's active site. nih.gov The rigid, bicyclic structure of 2,2'-anhydrouridine, formed by the covalent bond between the C2' of the ribose sugar and the C2 of the uracil base, forces the nucleoside into a fixed high-syn conformation. mdpi.com This strained conformation is well-accommodated by the active site. mdpi.com The detailed structural information from these complexes helps to identify the key amino acid residues and atomic interactions responsible for the tight binding of the inhibitor, providing a blueprint for designing improved inhibitors. nih.gov

| Enzyme Source | Ligands | Resolution | PDB ID | Reference |

|---|---|---|---|---|

| Salmonella typhimurium | 2,2'-Anhydrouridine, Phosphate (B84403) | 1.85 Å | 1ZL2 | rcsb.org |

| Salmonella typhimurium | 2,2'-Anhydrouridine, Potassium ion | 2.19 Å | 2OEC | rcsb.org |

| Salmonella typhimurium | 2,2'-Anhydrouridine, Phosphate, Potassium ion | 1.86 Å | 3FWP | nih.gov |

| Vibrio cholerae | 2,2'-Anhydrouridine | Not specified | 6RCA | scispace.com |

To complement the static images provided by X-ray crystallography, molecular dynamics (MD) simulations have been employed to study the dynamic behavior of the UPase-2,2'-anhydrouridine complex. researchgate.netorcid.org These computational studies simulate the movements of atoms over time, offering insights into the flexibility of the enzyme and the stability of the ligand-enzyme interactions.

MD simulations of the Vibrio cholerae UPase in complex with 2,2'-anhydrouridine have been performed to understand the dynamic nature of the active site. researchgate.netorcid.org These simulations, sometimes coupled with methods like Markov state models, help to interpret the conformational properties of the enzyme and how they change upon inhibitor binding. orcid.org Additionally, computational modeling of the human uridine phosphorylase I (HUPhI) complexed with 2,2'-anhydrouridine has been used to identify specific atomic groups on the inhibitor that could be modified to enhance binding affinity to both the human and bacterial enzymes. nih.gov These dynamic and computational approaches are invaluable for understanding the complete picture of enzyme inhibition and for guiding future drug discovery efforts.

Active Site Characterization and Binding Mode Elucidation

The study of 2,2'-Anhydro-L-uridine in complex with uridine phosphorylases, particularly through high-resolution X-ray crystallography, has been instrumental in defining the architecture of the enzyme's active site. The covalent bond between the C2 of the uracil base and the C2' of the ribose moiety in 2,2'-anhydrouridine restricts its conformation, making it an excellent mimic of a potential high-energy intermediate state of the natural substrate, uridine, during catalysis. mdpi.com

Structural analyses of Salmonella typhimurium and Vibrio cholerae uridine phosphorylases complexed with 2,2'-anhydrouridine reveal a highly specific binding mode. nih.govd-nb.info The inhibitor is accommodated within a well-defined pocket, with its conformation being a key determinant for binding.

Conformational Details: In the active site of Salmonella typhimurium UP, 2,2'-O-anhydrouridine adopts a high-syn glycosidic torsion angle (χ ≈ 111°) and a pseudorotation phase angle (P) of approximately 230°. mdpi.com This strained conformation is significantly different from the preferred conformation of free nucleosides in solution but is stabilized by numerous interactions within the active site. mdpi.com The rigid structure of the inhibitor is well-accommodated, suggesting that the enzyme's active site is pre-organized to bind such a strained conformation. mdpi.com

Key Amino Acid Interactions: Studies on uridine phosphorylases from various organisms have identified a conserved set of amino acid residues that are crucial for binding substrates and inhibitors like 2,2'-anhydrouridine. In Vibrio cholerae UPh, the active site is formed by residues from adjacent subunits of the homodimeric or hexameric enzyme. Key residues involved in the binding of the ribose moiety of nucleosides include His7 (from the adjacent subunit), Thr93, and Glu197. d-nb.inforas.ru The uracil base is recognized by conserved residues Gln165 and Arg167, which orient the base within the binding pocket. mdpi.com The binding of 2,2'-anhydrouridine and its derivatives has shown that the enzyme can accommodate various substituents at the 5-position of the pyrimidine ring, indicating the presence of a hydrophobic pocket adjacent to this position. nih.gov

The table below summarizes the key structural and binding data for 2,2'-Anhydro-L-uridine and related compounds with uridine phosphorylases.

| Enzyme Source | Ligand | PDB ID | Key Findings | Reference |

| Salmonella typhimurium | 2,2'-Anhydrouridine, Phosphate | 1ZL2, 3FWP | High-syn conformation (χ ≈ 111°), P ≈ 230°. Rigid structure is well-accommodated. | mdpi.comnih.gov |

| Salmonella typhimurium | 2,2'-Anhydrouridine, Potassium | 2OEC | Confirms the binding mode and hexameric assembly. | |

| Vibrio cholerae | 2,2'-Anhydrouridine | Not specified | Residues His7, Thr93, and Glu197 are key for binding the ribose moiety. | d-nb.info |

| Toxoplasma gondii | 5-(benzyloxybenzyl)-2,2'-anhydrouridine | Not applicable | Ki = 60 ± 3 nM; binding is in the syn/high-syn conformation. | nih.gov |

Mechanistic Insights into Enzymatic Phosphorolytic Cleavage of Uridine

The investigation of 2,2'-Anhydro-L-uridine as a competitive inhibitor of uridine phosphorylase has provided profound insights into the catalytic mechanism of the phosphorolytic cleavage of the N-glycosidic bond in uridine. researchgate.net The enzyme catalyzes a reversible reaction where uridine and inorganic phosphate are converted to uracil and α-D-ribose-1-phosphate. researchgate.net

A central aspect of the proposed catalytic mechanism is the concept of substrate strain. Upon binding to the active site, the uridine substrate is believed to be distorted into a high-energy, strained conformation, which facilitates the cleavage of the glycosidic bond. mdpi.com 2,2'-Anhydro-L-uridine, with its intrinsically rigid and strained structure, is considered a transition-state analogue that mimics this proposed high-energy intermediate. mdpi.com

The binding of the substrate in a high-energy conformation, as suggested by the stable binding of 2,2'-anhydrouridine, lowers the activation energy for the cleavage of the N-glycosidic bond. mdpi.commdpi.com The enzyme utilizes the binding energy to force the substrate into this unfavorable conformation. mdpi.com

The structural data from complexes with 2,2'-anhydrouridine have helped to visualize the key players in the catalytic process. The active site residues not only anchor the substrate but also participate directly in catalysis. For instance, the hydroxyl group of Thr93 is positioned to form hydrogen bonds that are essential for the enzymatic reaction. researchgate.net The phosphorolysis reaction is thought to proceed via a nucleophilic attack of an oxygen atom from the inorganic phosphate on the C1' atom of the ribose ring. mdpi.com This attack is facilitated by the precise positioning of the phosphate ion and the substrate within the active site, a positioning that is clearly defined in the crystal structures of the enzyme-inhibitor complexes. nih.gov The enzyme stabilizes the leaving uracil anion, likely through protonation by a nearby residue or an activated water molecule, completing the catalytic cycle. mdpi.com

Applications of 2,2 Anhydro L Uridine in Nucleic Acid Research and Analog Design

Role in the Synthesis of Modified Nucleotides for Nucleic Acid Studies

2,2'-Anhydro-L-uridine is a pivotal intermediate in the synthesis of a variety of modified L-nucleosides, which are the mirror-image counterparts of the naturally occurring D-nucleosides. acs.orgresearchgate.net Its rigid structure, featuring a covalent bridge between the C2 of the uracil (B121893) base and the C2' of the L-arabinofuranosyl sugar, makes it an ideal starting material for introducing modifications at the 2'-position with high stereoselectivity. acs.orgacs.org

The synthesis of these modified L-nucleosides typically begins with the preparation of O²,2'-anhydro-L-uridine from L-arabinose. acs.orgnih.gov This anhydro-L-uridine can then undergo nucleophilic attack at the 2'-position, leading to the opening of the anhydro ring and the introduction of various functional groups. acs.orgresearchgate.net This method has been successfully employed to synthesize a range of 2'-modified L-nucleosides, including those with O-methyl (OMe) and O-methoxyethyl (OMOE) groups. acs.orgnih.gov

Once synthesized, these modified L-nucleosides are converted into their corresponding phosphoramidite (B1245037) derivatives. acs.orgosti.gov This chemical transformation is essential for their incorporation into oligonucleotides using automated solid-phase synthesis. acs.orgosti.gov The resulting modified oligonucleotides have shown significant potential in various research applications, including the study of nucleic acid structure and function, and the development of therapeutic agents. acs.orgosti.gov For instance, L-oligonucleotides containing 2'-methoxy modifications have demonstrated enhanced thermostability. osti.gov

Table 1: Examples of Modified Nucleosides Synthesized from 2,2'-Anhydro-L-uridine and their Applications

| Modified Nucleoside | Synthetic Approach | Key Application(s) |

| 2'-O-Methyl-L-uridine | Ring opening of O²,2'-anhydro-L-uridine with a methylating agent. acs.orgnih.gov | Incorporation into L-oligonucleotides to enhance thermal stability. osti.gov |

| 2'-O-Methoxyethyl-L-uridine | Ring opening of O²,2'-anhydro-L-uridine with a methoxyethylating agent. acs.orgnih.gov | Used in the synthesis of modified oligonucleotides for structural and stability studies. nih.gov |

| 2'-Deoxy-2'-fluoro-L-uridine | Fluorination of 2,2'-anhydro-L-uridine. iu.edu | Incorporation into L-DNA and L-RNA to increase stability. iu.edu |

| [2'-¹⁸O]Uridine | Regioselective opening of 2,2'-cyclouridine with [¹⁸O₂]benzoic acid. acs.orgufl.edu | Mechanistic studies of enzyme-catalyzed RNA cleavage via isotope effect analysis. acs.orgufl.edu |

Impact on RNA Structure and Function Research

The unique structural properties of 2,2'-anhydro-L-uridine and its derivatives have a significant impact on RNA structure and function research. smolecule.com The constrained conformation of the anhydro ring system provides a rigid scaffold that can be used to probe and manipulate RNA architecture. acs.orgsmolecule.com

Stabilization of RNA Structures

The incorporation of nucleosides derived from 2,2'-anhydro-L-uridine can lead to the stabilization of RNA structures. smolecule.com For example, 2'-O-methylated pyrimidines, which can be synthesized from anhydro-uridine precursors, are known to increase the thermodynamic stability of RNA duplexes by promoting an A-form geometry. osti.gov This stabilization is attributed to the pre-organization of the sugar pucker in a conformation favorable for duplex formation. acs.org Similarly, the introduction of 2'-fluoro modifications, also accessible from anhydro-uridine intermediates, can enhance the stability of RNA helices. iu.edu

Effects on RNA Duplex Thermal Stability

The thermal stability of RNA duplexes is a critical factor in many biological processes. Modifications derived from 2,2'-anhydro-L-uridine have been shown to modulate this stability. The introduction of 2'-O-alkyl groups, such as methyl or methoxyethyl, generally increases the melting temperature (Tm) of RNA duplexes. kuleuven.benih.gov This stabilizing effect is attributed to the increased rigidity of the sugar-phosphate backbone and favorable conformational pre-organization. nih.govacs.org

Table 2: Effect of 2'-O-Modifications on the Melting Temperature (Tm) of RNA Duplexes

| Modification | Duplex | Tm (°C) | ΔTm (°C) per modification |

| Unmodified | U¹⁴/A¹⁴ | 24 | - |

| 2'-O-Methyl | U¹⁴/A¹⁴ | 36 | +0.86 |

| 2'-O-Methoxyethyl | U¹⁴/A¹⁴ | 40 | +1.14 |

| 2'-O-Cyanoethyl | U¹⁴/A¹⁴ | 43 | +1.36 |

Data adapted from a study on U₁₄/A₁₄ duplexes. nih.gov

The magnitude of the Tm increase is dependent on the nature of the 2'-substituent and the sequence context. kuleuven.be For instance, in one study, the introduction of a single 2'-O-methylated altritol nucleic acid (ANA) monomer, a hexitol-based analogue, into an RNA sequence resulted in a significant increase in thermal stability. kuleuven.be

Incorporation into Oligonucleotides for Mechanistic Studies (e.g., Isotope Effect Analysis)

Applications in Ribozyme Research and Design (e.g., Hammerhead Ribozymes)

2,2'-Anhydro-uridine and its derivatives have found significant application in the study and engineering of ribozymes, particularly the hammerhead ribozyme. oup.comnih.govresearchgate.net Hammerhead ribozymes are small, self-cleaving RNAs that have a conserved catalytic core. callutheran.eduplos.orgstanford.edu Modifications at the 2'-position of specific nucleotides within this core can have profound effects on catalytic activity and nuclease resistance. oup.comnih.govresearchgate.net

By using 2,2'-anhydro-uridine as a starting material, researchers can synthesize a variety of 2'-modified uridine (B1682114) phosphoramidites and incorporate them into specific sites of a hammerhead ribozyme, such as positions U4 and U7. oup.comnih.govresearchgate.net For example, the introduction of 2'-deoxy-2'-aminouridine or conformationally constrained analogues like 2'-deoxy-2'-methyleneuridine has been shown to result in ribozymes with near wild-type catalytic activity and enhanced stability in human serum. oup.comnih.govresearchgate.net These studies are crucial for the design of nuclease-resistant ribozymes with potential therapeutic applications. oup.comnih.govresearchgate.net

Design Principles for Novel Nucleoside Analogues Based on the 2,2-Anhydro-L-uridine Scaffold

The rigid, bicyclic structure of 2,2'-anhydro-L-uridine makes it an excellent scaffold for the rational design of novel nucleoside analogues with specific properties. nih.gov The key design principle revolves around the controlled, stereospecific opening of the anhydro bridge to introduce a wide array of chemical modifications at the 2'-position of the sugar moiety. acs.orgacs.org

Another important design principle is the enhancement of the biostability of oligonucleotides for therapeutic applications, such as antisense therapy. rsc.org Modifications at the 2'-position, such as the introduction of 2'-O-methyl or 2'-O-methoxyethyl groups, can protect the oligonucleotide from degradation by nucleases. osti.govrsc.org The 2,2'-anhydro-L-uridine scaffold provides a reliable route to these and other 2'-modified nucleosides. acs.orgnih.gov

Furthermore, the anhydro scaffold can be used to create "double-headed" nucleosides, where a second nucleobase or a reporter group is attached to the 2'-position. beilstein-journals.orgsemanticscholar.org These complex analogues are valuable tools for studying nucleic acid secondary structures and for developing novel diagnostic probes. beilstein-journals.orgsemanticscholar.org The design of these molecules often involves a multi-step synthesis starting from the nucleophilic opening of the anhydro ring. semanticscholar.org

Broader Research Implications and Future Directions

Contributions to the Fundamental Understanding of Nucleoside Metabolism and Salvage Pathways

Nucleoside metabolism, encompassing both de novo synthesis and salvage pathways, is critical for providing the building blocks for DNA and RNA. Salvage pathways are particularly vital as they recycle nucleosides and bases from the degradation of RNA and DNA, an energy-conserving alternative to the more complex de novo synthesis. wikipedia.orgontosight.ai These pathways are crucial in certain tissues that cannot perform de novo synthesis and are often upregulated in rapidly proliferating cells, such as cancer cells. wikipedia.orgnih.gov

The study of 2,2'-Anhydro-L-uridine and its analogs provides a unique window into the mechanics of these pathways. Because of their modified structures, these compounds can act as probes or inhibitors of the key enzymes involved. The pyrimidine (B1678525) salvage pathway, for instance, relies on enzymes like uridine (B1682114) phosphorylase and uridine kinase to convert uridine into uridine monophosphate (UMP). wikipedia.orgontosight.ai Research has shown that 2,2'-anhydrouridine (B559692) derivatives can be potent ligands for uridine phosphorylase. nih.gov By studying how these L-enantiomers and conformationally restricted analogs interact with enzymes that have evolved to process D-nucleosides, researchers can elucidate the steric and electronic requirements of enzyme active sites.

This line of inquiry is significant because dysregulation of nucleotide metabolism is linked to various diseases. ontosight.ai For example, the enzymes of both the de novo and salvage pathways for UMP biosynthesis have significantly higher activities in colon tumors compared to normal colon tissue. nih.gov Therefore, understanding how compounds like 2,2'-Anhydro-L-uridine interact with these enzymes can inform the development of targeted therapeutic agents. nih.gov As non-natural biomolecules, L-nucleoside analogues often exhibit superior plasma stability and reduced cytotoxicity, making them attractive candidates for further investigation. nih.gov The exploration of how these compounds are metabolized, or resist metabolism, contributes to a more profound understanding of the selectivity and function of the enzymes that govern life's essential building blocks. smolecule.com

Table 1: Key Enzymes in the Uridine Salvage Pathway

| Enzyme | Function | Role in Pathway |

|---|---|---|

| Uridine Phosphorylase (UPP1/UPP2) | Catalyzes the phosphorylytic cleavage of uridine into uracil (B121893) and ribose-1-phosphate. nih.gov | A key entry point for salvaged uridine into metabolic pathways. nih.gov |

| Uridine Kinase (UK) | Phosphorylates uridine to form uridine monophosphate (UMP). wikipedia.orgontosight.ai | Commits salvaged uridine to the nucleotide pool for RNA synthesis. ontosight.ai |

| UMP/CMP Kinase | Phosphorylates UMP to uridine diphosphate (B83284) (UDP). wikipedia.org | A sequential step in the formation of the high-energy UTP precursor. wikipedia.org |

| Nucleoside Diphosphate Kinase | Phosphorylates UDP to uridine triphosphate (UTP). wikipedia.org | Completes the synthesis of the activated form of uridine for incorporation into RNA. wikipedia.org |

| Cytidine (B196190) Deaminase | Converts cytidine and deoxycytidine to uridine and deoxyuridine, respectively. wikipedia.org | Allows salvaged cytidine to enter the uridine salvage pathway. wikipedia.org |

Role in Prebiotic Chemistry and Hypotheses on the Origin of Nucleic Acids

The origin of life is one of science's most profound mysteries, with the formation of nucleic acids like RNA—the central molecule in the "RNA world" hypothesis—posing a significant chemical puzzle. royalsocietypublishing.orgnih.gov A major challenge in prebiotic chemistry is explaining the synthesis of nucleosides from their constituent parts (a sugar and a nucleobase) and their subsequent polymerization under plausible early Earth conditions. nih.govnih.gov The reaction to form the glycosidic bond is often inefficient and lacks selectivity, leading to poor yields. mdpi.com

Furthermore, the homochirality of life—the exclusive use of D-sugars in nucleic acids and L-amino acids in proteins—is a fundamental and unresolved question. royalsocietypublishing.orgnih.gov It is plausible that this preference arose from chemical evolution involving nucleoside-like molecules in a prebiotic environment. nih.gov In this context, the stability of potential precursor molecules would have been paramount. Cyclonucleosides, defined by an extra bond between the sugar and the base, are a class of compounds with a noticeably constrained and often more stable structure. acs.org

While direct evidence for the role of 2,2'-Anhydro-L-uridine in prebiotic chemistry is speculative, its characteristics are relevant to the discussion. The formation of the anhydro bridge creates a rigid structure that could have offered protection against degradation in the harsh conditions of the primordial soup. The study of L-nucleosides challenges researchers to consider alternative chemical pathways that might have existed before the establishment of D-ribose-based life. nih.gov The existence of stable L-nucleic acids, which can form duplex structures similar to natural DNA/RNA, demonstrates that the "mirror-image" world is chemically feasible. nih.gov Investigating the formation and stability of robust structures like anhydro-L-nucleosides could provide clues about the types of molecules that might have served as intermediates or even as alternative genetic materials before the emergence of the canonical RNA world.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2,2-Anhydro-L-uridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of L-uridine derivatives under anhydrous conditions. Key parameters include temperature (optimized between 80–120°C), solvent selection (e.g., dimethylformamide or acetonitrile), and catalysts (e.g., trimethylsilyl chloride). Yield and purity can be assessed via HPLC with UV detection (λ = 260 nm) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation . Reagent stoichiometry and reaction time must be calibrated to minimize side products like hydrolyzed uridine .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should employ accelerated degradation protocols:

- pH-dependent stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation kinetics using LC-MS.

- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) for decomposition profiles.

Data interpretation should include Arrhenius plots to predict shelf life under standard storage conditions .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR to verify the anhydro ring formation (absence of hydroxyl protons at C2 and C2').

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray crystallography : For absolute configuration determination if crystalline forms are obtainable .

Advanced Research Questions

Q. How can contradictory data on the hydrolytic stability of this compound in aqueous solutions be resolved?

- Methodological Answer : Contradictions often arise from impurities or experimental variability. Strategies include:

- Replication : Repeat studies under controlled humidity and oxygen-free conditions.

- Advanced analytics : Use 2D NMR (e.g., COSY, HSQC) to detect trace hydrolyzed byproducts.

- Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., buffer ionic strength, dissolved metals) .

Q. What experimental designs are optimal for studying the role of this compound in RNA modification pathways?

- Methodological Answer :

- In vitro assays : Use radiolabeled [³H]-2,2-Anhydro-L-uridine in cell-free systems to track incorporation into RNA.

- Knockdown/overexpression models : Employ CRISPR-Cas9 in cell lines to modulate enzymes like uridine phosphorylase and quantify metabolite levels via LC-MS/MS.

- Transcriptome analysis : Pair RNA-Seq with bisulfite sequencing to identify modification sites .

Q. How can researchers address discrepancies between computational predictions and empirical data on the compound’s bioavailability?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Refine forcefield parameters using experimental solubility and logP values.

- In situ permeability assays : Compare Caco-2 cell monolayer permeability with in silico predictions (e.g., QikProp).

- Meta-analysis : Systematically review literature to identify model biases (e.g., overestimation of hydrogen-bonding capacity) .

Methodological Frameworks for Rigorous Research

Q. What frameworks ensure research questions on this compound meet academic rigor?

- Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population/Problem, Intervention, Comparison, Outcome). For example:

- PICO : Does this compound (Intervention) enhance RNA stability (Outcome) compared to unmodified uridine (Comparison) in hepatocellular carcinoma cells (Population)?

Ethical considerations include safe handling per GHS guidelines (e.g., skin/eye protection, ventilation) .

Q. How should researchers design studies to minimize confounding variables in pharmacokinetic studies?

- Answer :

- Randomization : Assign animal models to treatment/control groups using stratified randomization.

- Blinding : Use coded samples for LC-MS analysis to prevent observer bias.

- Covariate adjustment : Include variables like age, weight, and metabolic enzyme activity in statistical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.